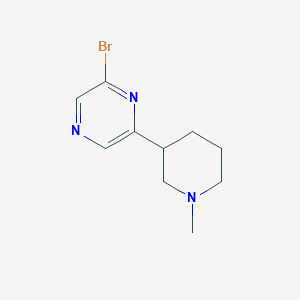

2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine

Description

Properties

IUPAC Name |

2-bromo-6-(1-methylpiperidin-3-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-14-4-2-3-8(7-14)9-5-12-6-10(11)13-9/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRKQKDTUCUVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2=CN=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Synthetic Strategy

The most frequently reported preparation method involves the nucleophilic substitution reaction of 2,6-dibromopyrazine with 1-methylpiperidine under basic conditions. This reaction selectively replaces the bromine at the 6-position with the 1-methylpiperidin-3-yl moiety, yielding 2-bromo-6-(1-methylpiperidin-3-yl)pyrazine as the product.

- Starting Materials: 2,6-dibromopyrazine and 1-methylpiperidine

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or toluene

- Temperature: Typically elevated temperatures (e.g., 80–120 °C) to facilitate substitution

- Reaction Time: Several hours (4–24 h depending on conditions)

This method leverages the higher reactivity of the bromine at the 6-position towards nucleophilic aromatic substitution, allowing selective mono-substitution while retaining the bromine at the 2-position for further functionalization if needed.

Industrial Scale Considerations

On an industrial scale, the preparation often begins with bromination of pyrazine derivatives to introduce bromine atoms at the desired positions. This is followed by the substitution reaction with 1-methylpiperidine. Purification steps such as recrystallization or chromatographic techniques are employed to achieve high purity.

- Bromination: Use of brominating agents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Purification: Recrystallization from suitable solvents or column chromatography.

- Yield Optimization: Careful control of stoichiometry, temperature, and reaction time to maximize yield and minimize by-products.

This approach allows scalable production with reproducible quality.

Detailed Reaction Analysis

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield Range (%) |

|---|---|---|---|---|

| 1 | Bromination of pyrazine | Brominating agent (e.g., NBS), solvent (e.g., chloroform), controlled temp | Introduction of bromine at 2,6-positions | 70–85 |

| 2 | Nucleophilic aromatic substitution | 2,6-dibromopyrazine + 1-methylpiperidine, base (K2CO3), DMF, 80–120 °C | Substitution at 6-position to form target compound | 60–80 |

| 3 | Purification | Recrystallization or chromatography | Pure this compound | >95 purity |

Mechanistic Insights

The substitution reaction proceeds via nucleophilic aromatic substitution (S_NAr) mechanism:

- The nitrogen in 1-methylpiperidine acts as a nucleophile attacking the electron-deficient carbon bearing the bromine at the 6-position of the pyrazine ring.

- The bromide ion is displaced, forming the C–N bond.

- The presence of the electron-withdrawing pyrazine ring facilitates this substitution.

- The bromine at the 2-position remains intact due to steric and electronic factors.

Comparative Notes on Related Compounds

- For 2-bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide, a similar strategy is employed but starting from 2-bromo-5-chloropyrazine reacting with 1-methylpiperidine, followed by salt formation with hydrobromic acid.

- The 2,6-dibromopyrazine precursor is critical for selective substitution at the 6-position in the target compound.

Summary Table of Preparation Methods

| Parameter | Details |

|---|---|

| Starting Materials | 2,6-Dibromopyrazine, 1-methylpiperidine |

| Reaction Type | Nucleophilic aromatic substitution (S_NAr) |

| Base Used | Potassium carbonate (K2CO3), sodium hydride (NaH) |

| Solvents | Dimethylformamide (DMF), toluene |

| Temperature Range | 80–120 °C |

| Reaction Time | 4–24 hours |

| Purification Methods | Recrystallization, column chromatography |

| Typical Yield | 60–80% |

| Molecular Weight | 256.14 g/mol |

| Molecular Formula | C10H14BrN3 |

Research Findings and Observations

- The selective substitution at the 6-position over the 2-position is well-documented, enabling the synthesis of the mono-substituted bromopyrazine derivative.

- The reaction conditions are optimized to avoid polysubstitution or dehalogenation side reactions.

- The bromine atom retained at the 2-position allows further functionalization, such as Suzuki-Miyaura coupling, expanding the compound’s utility in medicinal chemistry.

- Industrial synthesis emphasizes scalability and purity, with careful control of bromination and substitution steps.

- No direct references were found for alternative synthetic routes such as direct amination or metal-catalyzed methods specifically for this compound, indicating the nucleophilic substitution of dibromopyrazine remains the standard approach.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The pyrazine ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the importance of pyrazine derivatives, including 2-bromo-6-(1-methylpiperidin-3-yl)pyrazine, as potential anti-tubercular agents. For instance, a series of novel compounds incorporating pyrazine and piperazine motifs were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Among these, certain derivatives exhibited significant inhibitory concentrations (IC50 ranging from 1.35 to 2.18 μM), indicating their potential as effective treatments for tuberculosis .

Table 1: Summary of Anti-Tubercular Activity of Pyrazine Derivatives

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 1.35 | High |

| Compound B | 2.18 | Moderate |

Cancer Therapeutics

The compound has also been explored for its role in cancer therapy. Pyrazine derivatives have shown promise in targeting adenosine receptors, particularly A2a, which are implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma. The modulation of these receptors can potentially lead to reduced tumor growth and improved therapeutic outcomes .

Table 2: Cancer Therapeutic Potential of Pyrazine Compounds

| Compound | Target | Cancer Type | IC50 (nM) |

|---|---|---|---|

| This compound | A2a receptor | NSCLC | TBD |

| Compound C | A2a receptor | RCC | TBD |

Neuroprotective Properties

Research has indicated that pyrazine derivatives can enhance neurovascular protection and promote neural function. Compounds similar to this compound have been shown to protect against oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative diseases .

Table 3: Neuroprotective Effects of Pyrazine Derivatives

| Compound | Cell Line | EC50 (μM) |

|---|---|---|

| This compound | SH-SY5Y | TBD |

| Compound D | HBMEC-2 | 3.55 |

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of this compound are still under investigation. Molecular docking studies suggest that this compound interacts favorably with various biological targets, including enzymes involved in inflammation and immune responses .

Spleen Tyrosine Kinase (Syk) Inhibition

Inhibition of Syk has emerged as a therapeutic strategy for several inflammatory diseases and cancers. Compounds derived from pyrazines have shown potential as Syk inhibitors, which could lead to new treatments for conditions like rheumatoid arthritis and certain types of lymphomas .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The bromine atom and the pyrazine ring play crucial roles in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

The following table summarizes key structural and functional differences between 2-bromo-6-(1-methylpiperidin-3-yl)pyrazine and analogous compounds:

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Bromine at position 2 (target compound) vs. The 1-methylpiperidinyl group in the target compound may enhance blood-brain barrier penetration compared to polar sulfonyl () or amino groups () .

Structural Complexity and Target Specificity: Fused imidazo-pyrazine derivatives () exhibit enhanced rigidity, favoring DNA intercalation or enzyme inhibition, whereas non-fused pyrazines (e.g., target compound) may prioritize solubility and pharmacokinetics .

Synthetic Accessibility :

- The target compound’s synthesis likely follows protocols similar to General Procedure 4 (GP4) in and , involving condensation of hydrazides with halogenated pyrazines. By contrast, fused imidazo-pyrazines require multi-step cyclization .

Pharmacological and Industrial Relevance

Pyrazine derivatives are pivotal in drug discovery and material science:

- Antimicrobial Applications : Pyrazines in cocoa () and Maotai liquor () demonstrate correlations between aroma profiles and antimicrobial activity, though clinical validation is pending .

- Anticancer Potential: Imidazo[1,2-a]pyrazines () show nanomolar IC₅₀ values against cancer cell lines, with substituents like thiophen-3-yl enhancing target affinity .

- Material Science : Pyrazine rings improve electron transport in n-type organic field-effect transistors (OFETs), highlighting their versatility beyond pharmacology .

Biological Activity

2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazines, which are known for their diverse pharmacological properties. Its structure includes a bromine atom and a 1-methylpiperidine moiety, which may influence its interactions with biological targets.

- IUPAC Name : this compound

- CAS Number : 1316224-41-5

- Molecular Formula : C10H12BrN3

- Molecular Weight : 256.13 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom and the piperidine ring enhances its lipophilicity, potentially facilitating membrane permeability and receptor binding.

Antiviral Properties

Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, research has identified several pyrazine derivatives as effective inhibitors against viral infections, particularly dengue virus (DENV). These compounds exhibit selective inhibition of host kinases such as AAK1 and GAK, which are crucial for viral replication.

Case Study: Inhibition of DENV

A study focused on the development of selective inhibitors for AAK1 and GAK highlighted the effectiveness of pyrazine derivatives in inhibiting DENV replication in vitro. The findings indicated that these compounds could modulate the activity of host kinases, thereby reducing viral load in infected cells .

Anticancer Activity

Another area of investigation is the anticancer potential of this compound. Compounds with similar structures have shown promise in targeting cancer cell proliferation pathways. For example, certain pyrazine derivatives have been reported to inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

Research Findings on Anticancer Activity

| Compound | Type | Mechanism | Reference |

|---|---|---|---|

| Pyrazine Derivative A | Anticancer | Induces apoptosis | |

| Pyrazine Derivative B | Anticancer | Inhibits cell proliferation |

Neuroprotective Effects

The neuroprotective effects of this compound are also under investigation. Preliminary studies suggest that compounds with piperidine moieties can enhance neurotrophic factor signaling, potentially offering therapeutic benefits in neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves bromination reactions followed by the introduction of the piperidine group. Various synthetic routes have been developed to optimize yield and purity.

Synthetic Route Overview

- Bromination : The pyrazine precursor is brominated using brominating agents.

- Piperidine Substitution : The resulting bromopyrazine is reacted with 1-methylpiperidine under basic conditions to form the final product.

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound X | Similar structure without bromine | Weak antiviral |

| Compound Y | Contains different piperidine derivative | Moderate anticancer activity |

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine?

- Methodological Answer : A common approach involves condensation reactions between halogenated pyrazine precursors and substituted piperidine derivatives. For example, analogous syntheses of imidazopyrazine derivatives (e.g., 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine) use a brominated ketone intermediate (e.g., 2-bromo-1-(6-bromo-3-pyridyl)ethanone) reacted with aminopyrazine derivatives under reflux in 2-propanol with sodium bicarbonate as a base . Optimization includes controlling temperature (80°C) and reaction time (overnight). Column chromatography (e.g., 0→5% MeOH/EA gradient) is recommended for purification .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is critical for resolving regioselectivity and substituent orientation. For structurally related compounds, dihedral angles between aromatic systems (e.g., 16.2° between pyridine and imidazopyrazine rings) are measured to confirm spatial arrangements . Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, helps identify methylpiperidine and pyrazine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotopic patterns.

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Step 1 : Post-reaction, concentrate the mixture under reduced pressure and partition between ethyl acetate and water to remove inorganic salts .

- Step 2 : Use silica gel column chromatography with methanol/ethyl acetate gradients (e.g., 0→5% MeOH/EA) to isolate the target compound.

- Step 3 : Recrystallization from ethanol/dichloroethane yields pure crystals suitable for structural analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazine substitution reactions be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, bromination at the 2-position of pyrazine is favored due to electron-withdrawing effects of adjacent substituents. In analogous reactions, computational modeling (DFT calculations) predicts reactive sites by analyzing frontier molecular orbitals. Experimental validation via -NMR coupling constants and X-ray crystallography confirms the major product (e.g., 2-substituted vs. 3-substituted isomers) .

Q. What strategies optimize reaction yields for low-yielding synthetic steps?

- Methodological Answer :

Q. How can computational methods predict biological activity or reactivity?

- Methodological Answer :

- Step 1 : Perform molecular docking studies using the compound’s crystal structure (e.g., PDB ID from related analogs) to identify binding interactions with target proteins .

- Step 2 : Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites for further functionalization .

- Step 3 : Conduct molecular dynamics (MD) simulations to assess stability in biological membranes or solvent environments .

Q. How should researchers resolve contradictions in biological activity data?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., pH, temperature) to ensure reproducibility.

- Step 2 : Compare structural analogs (e.g., piperazine vs. piperidine derivatives) to isolate substituent effects on activity .

- Step 3 : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.